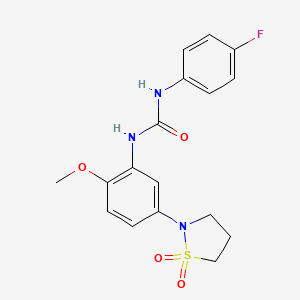![molecular formula C23H21F3O6 B3012849 Tert-butyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate CAS No. 846580-47-0](/img/structure/B3012849.png)
Tert-butyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Tert-butyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate" is a chemical entity that appears to be related to the tert-butyl group of organic compounds. This group is characterized by the presence of a tert-butyl moiety, which is a common structural feature in synthetic organic chemistry due to its steric bulk and ability to influence the reactivity and stability of various functional groups.
Synthesis Analysis
The synthesis of compounds related to the tert-butyl group can involve various strategies, including cyclization reactions and kinetic resolutions. For instance, tert-butyl 2,5-diaryl-3-oxopent-4-ynoates, which are structurally related to the compound , can undergo silver-catalyzed π-cyclizations to form different ring structures, such as hydroxypyrone or pulvinone, depending on the counterion and additive used in the reaction . Additionally, kinetic resolution has been employed to asymmetrically synthesize derivatives of tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates, which could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of tert-butyl compounds often includes a bulky tert-butyl group attached to a central core, which can influence the overall shape and electronic distribution of the molecule. The presence of a 4-methoxyphenyl group and a trifluoromethyl group in the compound suggests potential interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, which can affect the molecule's reactivity and physical properties.
Chemical Reactions Analysis
Tert-butyl compounds can participate in various chemical reactions. For example, the electrochemical oxidation of tert-butyl phenols has been studied, revealing insights into the reactivity of the tert-butyl group under oxidative conditions . Similarly, the electrochemical behavior of tert-butyl catechols in methanol has been investigated, showing that methoxylation reactions can occur, which might be relevant to the functional groups present in the compound of interest . These studies provide a foundation for understanding how the tert-butyl group and its adjacent functional groups might react under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. The steric bulk of the tert-butyl group can affect the boiling point, solubility, and crystallinity of the compound. The presence of electron-withdrawing groups such as trifluoromethyl can impact the acidity and stability of adjacent functional groups. The synthesis of tert-butyl acetothioacetate and its derivatives demonstrates the versatility of tert-butyl compounds in forming various heterocyclic structures, which can have unique physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Synthetic Studies on Marine Drugs
Research on 4H-Chromene-2-carboxylic acid ester derivatives, like tert-butyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate, explores their potential in marine drug development, especially for antitumor applications. These derivatives are studied for their role in the structural-activity relationship of antitumor antibiotics and tetrahydroisoquinoline natural products (Li et al., 2013).
Chromene Derivatives in Organic Chemistry
The synthesis of chromene derivatives, such as those involving tert-butyl groups, is significant in organic chemistry. These syntheses often involve condensation reactions and are integral in creating complex organic compounds with potential applications in medicinal chemistry (Velikorodov et al., 2014).
OLED Applications
Some tert-butyl chromene derivatives are studied for their use in organic light-emitting diodes (OLEDs). These studies focus on synthesizing red iridium(iii) complexes with specific structures, demonstrating the potential of such compounds in advanced electronic applications (Su & Zheng, 2019).
Antiproliferative Activities in Cancer Research
The antiproliferative activities of isoflavones derivatives, including those with tert-butyl groups, are significant in cancer research. These compounds are tested for their effectiveness in inhibiting cancer cell growth, offering insights into potential cancer therapies (Kohen et al., 2007).
Catalysis in Synthetic Chemistry
Tert-butyl chromene derivatives are used in catalysis, specifically in Michael addition reactions. These reactions are crucial for synthesizing compounds like Warfarin and its analogues, highlighting the importance of such derivatives in medicinal chemistry (Alonzi et al., 2014).
Synthesis of Bioactive Compounds
These compounds are also involved in the synthesis of bioactive molecules, such as trachyspic acid, a tumor cell heparanase inhibitor. The process often involves complex reactions, demonstrating the compound's versatility in synthesizing biologically significant molecules (Morokuma et al., 2008).
Wirkmechanismus
Mode of Action
The mode of action of this compound is not well understood at this time. Given its complex structure, it may interact with multiple targets in a biological system, leading to a variety of effects. It’s also possible that the compound could undergo metabolic transformations in the body, leading to the formation of active metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well characterized. Its bioavailability, half-life, and clearance rate in the body are unknown. These properties would be influenced by factors such as the compound’s chemical structure, its interactions with biological molecules, and the body’s metabolic processes .
Eigenschaften
IUPAC Name |
tert-butyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3O6/c1-22(2,3)32-18(27)12-30-15-9-10-16-17(11-15)31-21(23(24,25)26)19(20(16)28)13-5-7-14(29-4)8-6-13/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIJBRDRQJFYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3012766.png)
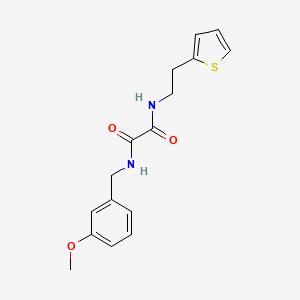
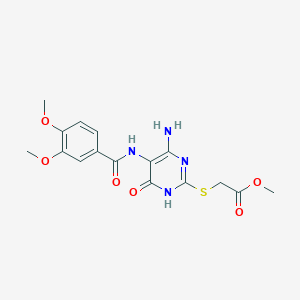
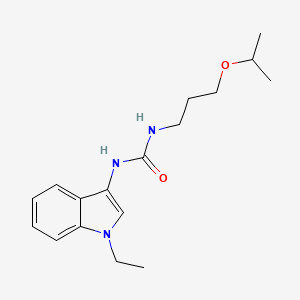
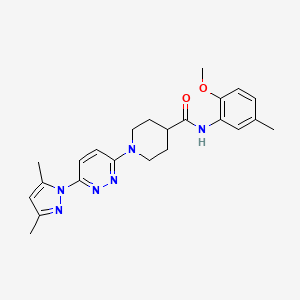
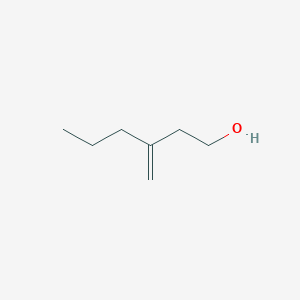
![3-(3-chlorobenzo[b]thiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B3012776.png)
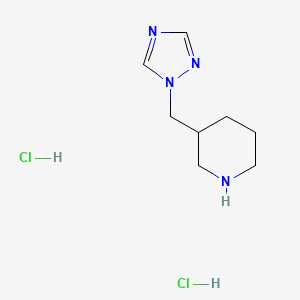
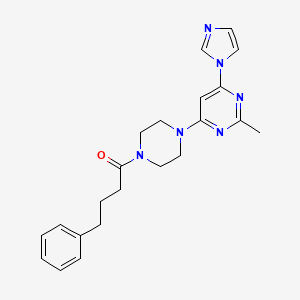
![2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride](/img/structure/B3012781.png)
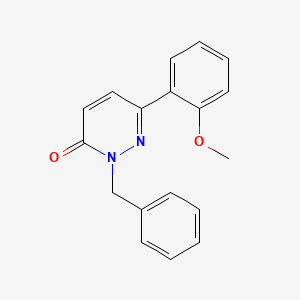
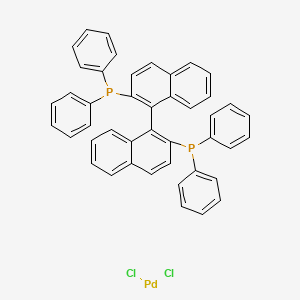
![2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)acetamide](/img/structure/B3012787.png)
